4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide
Description
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzamide core, along with an oxazole moiety
Properties
IUPAC Name |
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-7-3-9(4-10(15)12(7)14)13(18)17-6-11-16-5-8(2)19-11/h3-5H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMRYXPVXMRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NCC2=NC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the bromination and chlorination of a suitable benzene derivative to introduce the bromine and chlorine atoms at the desired positions. This is followed by the introduction of the methyl group through alkylation reactions. The oxazole moiety is then attached via a nucleophilic substitution reaction, and finally, the benzamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chloro-5-methylbenzamide: Lacks the oxazole moiety, making it less versatile in certain applications.
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]benzamide: Contains a thiazole ring instead of an oxazole ring, which may result in different chemical and biological properties.
Uniqueness
4-bromo-3-chloro-5-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the oxazole moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
